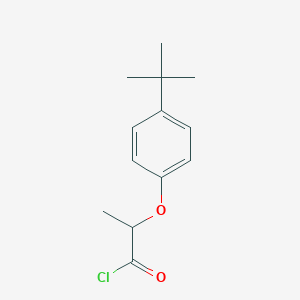

2-(4-tert-butylphenoxy)propanoyl Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

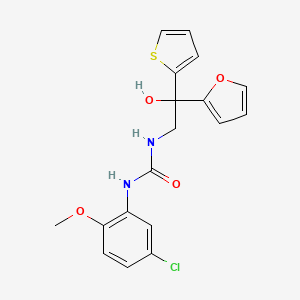

“2-(4-tert-butylphenoxy)propanoyl Chloride” is a specialty product used in proteomics research . Its molecular formula is C13H17ClO2 and it has a molecular weight of 240.73 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C13H17ClO2 . For more detailed structural information, you may want to refer to resources like ChemSpider .Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C13H17ClO2, and it has a molecular weight of 240.73 . For more detailed physical and chemical property information, you may want to refer to resources like Sigma-Aldrich .Scientific Research Applications

Synthesis of Acaricide Propargite

2-(4-tert-butylphenoxy)propanoyl chloride serves as a precursor in the synthesis of acaricide propargite. The process involves reacting 4-tert-butylphenol with epoxycyclohexane in the presence of a catalyst, followed by alcoholysis with thionyl chloride derivatives. The resulting compound exhibits properties identical to authentic samples and achieves a total yield of 82% with a purity of 98%. This synthesis showcases the compound's utility in creating agriculturally important chemicals (Ma Cheng-xiang, 2010).

Catalytic Alkylation in Organic Synthesis

The compound has been implicated in studies related to catalytic alkylation, where iron(III) amine-bis(phenolate) complexes are utilized for C-C cross-coupling reactions. This application demonstrates the role of this compound derivatives in facilitating organic transformations, offering an efficient method for forming carbon-carbon bonds (X. Qian, Louise N. Dawe, C. Kozak, 2011).

Stereoselective Hydrogenation

Investigations into the hydrogenation of tert-butylphenols over charcoal-supported rhodium catalysts in supercritical carbon dioxide (scCO2) solvent have also been reported. These studies highlight the influence of this compound and its derivatives on the stereoselectivity of hydrogenation reactions, providing insights into the application of supercritical fluids in chemical synthesis (N. Hiyoshi, C. Rode, O. Sato, H. Tetsuka, M. Shirai, 2007).

Antioxidant Activities and Molecular Interactions

Research on the antioxidant activities of phenols and catechols, including 2,6-di-tert-butyl-4-(3-chloro-2-hydroxypropyl)phenol, a related compound, reveals the impact of media on these activities. Such studies offer valuable information on the molecular interactions and properties of tert-butylphenoxy derivatives in different environments, contributing to our understanding of their chemical behavior and potential applications in stabilizing organic materials (L. Barclay, C. E. Edwards, M. Vinqvist, 1999).

properties

IUPAC Name |

2-(4-tert-butylphenoxy)propanoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO2/c1-9(12(14)15)16-11-7-5-10(6-8-11)13(2,3)4/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCKTHKLECXCHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=CC=C(C=C1)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

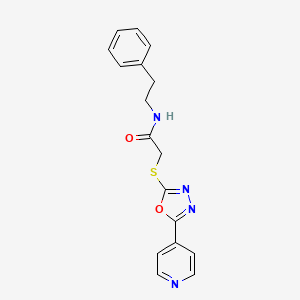

![4-(4-fluorobenzyl)-3-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2968672.png)

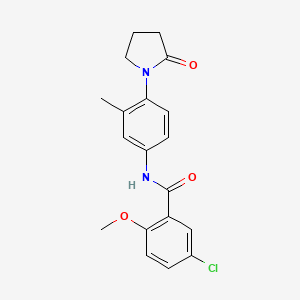

![5-[1-(3-methoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2968676.png)

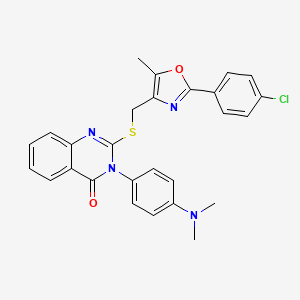

![N~6~-(2-chlorobenzyl)-N~4~-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2968682.png)

![5-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2968688.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one](/img/structure/B2968689.png)